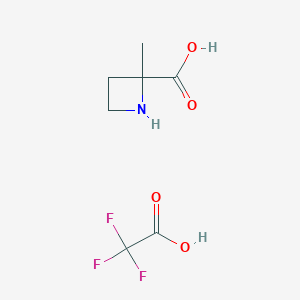

2-Methylazetidine-2-carboxylic acid; trifluoroacetic acid

CAS No.:

Cat. No.: VC13809155

Molecular Formula: C7H10F3NO4

Molecular Weight: 229.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10F3NO4 |

|---|---|

| Molecular Weight | 229.15 g/mol |

| IUPAC Name | 2-methylazetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C5H9NO2.C2HF3O2/c1-5(4(7)8)2-3-6-5;3-2(4,5)1(6)7/h6H,2-3H2,1H3,(H,7,8);(H,6,7) |

| Standard InChI Key | IEPYKMMHERSKOT-UHFFFAOYSA-N |

| SMILES | CC1(CCN1)C(=O)O.C(=O)(C(F)(F)F)O |

| Canonical SMILES | CC1(CCN1)C(=O)O.C(=O)(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Methylazetidine-2-carboxylic acid (CAS 2231676-08-5) is a four-membered azetidine ring system substituted with a methyl group and a carboxylic acid moiety at the 2-position. The strained azetidine ring imposes conformational constraints, making it a valuable scaffold for inducing specific secondary structures in peptides . Its molecular formula is , with a molecular weight of 131.13 g/mol.

Trifluoroacetic acid (TFA; ), a strong carboxylic acid with a pKa of ~0.23, frequently serves as a counterion or solvent in the purification and stabilization of amino acid derivatives. Its electron-withdrawing trifluoromethyl group enhances acidity, enabling efficient protonation during synthetic reactions .

Table 1: Physicochemical Properties

| Property | 2-Methylazetidine-2-carboxylic Acid | Trifluoroacetic Acid |

|---|---|---|

| CAS Number | 2231676-08-5 | 76-05-1 |

| Molecular Formula | ||

| Molecular Weight (g/mol) | 131.13 | 114.02 |

| Boiling Point | Not reported | 72.4°C |

| Role in Synthesis | Target compound | Catalyst/solvent |

Synthesis and Enantiopure Preparation

Chiral Resolution Using (S)-Phenylglycinol

A robust synthesis of enantiopure 2-methylazetidine-2-carboxylic acid employs (S)-phenylglycinol as a resolving agent. The process involves:

-

Intramolecular Alkylation: Cyclization of a linear precursor forms the azetidine ring, with the methyl group introduced via alkylation .

-

Diastereomeric Separation: Reaction with (S)-phenylglycinol generates diastereomeric amides, separable by crystallization. Acidic hydrolysis then yields enantiomerically pure amino acid .

This method achieves >99% enantiomeric excess (ee), critical for applications requiring stereochemical precision .

Role of Trifluoroacetic Acid

TFA facilitates deprotection of tert-butoxycarbonyl (Boc) groups during synthesis. Its strong acidity ensures rapid cleavage without side reactions, preserving the integrity of the azetidine ring . In photocatalytic applications, TFA acts as a CF radical source, enabling hydrotrifluoromethylation of alkenes—a reaction relevant to modifying amino acid side chains .

Physicochemical and Spectroscopic Characterization

Spectral Data

-

NMR: The -NMR spectrum of 2-methylazetidine-2-carboxylic acid exhibits distinct signals for the azetidine protons (δ 3.2–3.5 ppm) and methyl group (δ 1.4 ppm) .

-

IR: A strong carbonyl stretch at 1720 cm confirms the carboxylic acid moiety .

Stability and Reactivity

The compound’s strained ring confers moderate stability, requiring storage at −20°C under inert conditions. TFA adducts enhance solubility in organic solvents, aiding purification by reversed-phase chromatography .

Applications in Peptide Chemistry

γ-Turn Induction

Incorporating 2-methylazetidine-2-carboxylic acid into peptide sequences promotes γ-turns, stabilizing helical conformations. This property is exploited in designing protease-resistant therapeutics .

Prodrug Development

The carboxylic acid group enables conjugation with prodrug moieties (e.g., esters), enhancing bioavailability. TFA-mediated activation ensures controlled release in physiological environments .

Industrial Manufacturing and Scalability

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | KOtBu, THF, 0°C → RT | 85 |

| Diastereomer Separation | (S)-Phenylglycinol, EtOH/HO | 90 |

| Hydrolysis | 6M HCl, reflux | 95 |

Future Directions and Research Opportunities

Catalytic Asymmetric Synthesis

Developing transition-metal catalysts for enantioselective azetidine formation could streamline production, avoiding resolution steps .

Expanding Functionalization

Leveraging TFA’s role in radical chemistry may enable novel trifluoromethylated analogs, enhancing metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume